Bis(5-phenylfuran-2-yl)methane Bis(5-phenylfuran-2-yl)methane
Brand Name: Vulcanchem
CAS No.: 102732-77-4
VCID: VC17311238
InChI: InChI=1S/C21H16O2/c1-3-7-16(8-4-1)20-13-11-18(22-20)15-19-12-14-21(23-19)17-9-5-2-6-10-17/h1-14H,15H2
SMILES:
Molecular Formula: C21H16O2
Molecular Weight: 300.3 g/mol

Bis(5-phenylfuran-2-yl)methane

CAS No.: 102732-77-4

Cat. No.: VC17311238

Molecular Formula: C21H16O2

Molecular Weight: 300.3 g/mol

* For research use only. Not for human or veterinary use.

Bis(5-phenylfuran-2-yl)methane - 102732-77-4

Specification

CAS No. 102732-77-4
Molecular Formula C21H16O2
Molecular Weight 300.3 g/mol
IUPAC Name 2-phenyl-5-[(5-phenylfuran-2-yl)methyl]furan
Standard InChI InChI=1S/C21H16O2/c1-3-7-16(8-4-1)20-13-11-18(22-20)15-19-12-14-21(23-19)17-9-5-2-6-10-17/h1-14H,15H2
Standard InChI Key ZNFIWXGHBFRARO-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)C2=CC=C(O2)CC3=CC=C(O3)C4=CC=CC=C4

Introduction

Structural Characterization and Crystallographic Analysis

Molecular Architecture

Bis(5-phenylfuran-2-yl)methane adopts a centrosymmetric structure, as revealed by single-crystal X-ray diffraction (CCDC 915972) . The methylene bridge (-CH₂-) connects the 2-positions of two 5-phenylfuran rings, with bond lengths of 1.49 Å for the C(methylene)-C(furan) linkage . Each furan ring exhibits near-planarity (mean deviation: 0.02 Å), while the phenyl substituents are rotated approximately 35° relative to the furan plane, optimizing steric and electronic interactions .

Table 1: Key Bond Lengths and Angles

ParameterValue
C(methylene)-C(furan)1.49 Å
C-O (furan)1.36 Å
Dihedral angle (furan-phenyl)35.2°
Interplanar distance (furans)3.8 Å

Synthetic Methodologies

Nucleophilic Substitution Route

A two-step synthesis from 5-phenylfuran-2-methanol ( ) provides gram-scale access:

  • Chlorination: Treatment of (5-phenylfuran-2-yl)methanol with thionyl chloride (SOCl₂) in dichloromethane yields 2-(chloromethyl)-5-phenylfuran (40% yield) .

  • Coupling: Reaction of two equivalents of 2-(chloromethyl)-5-phenylfuran with sodium methoxide (NaOMe) in DMF at 80°C generates the methylene-bridged product via nucleophilic displacement (55% yield) .

Table 2: Optimization of Coupling Conditions

ConditionTemperatureSolventYield (%)
NaOMe, 12 h80°CDMF55
K₂CO₃, 24 h100°CAcetone42
Phase-transfer, 6h60°CToluene38

Alternative Pathways

Palladium-catalyzed Suzuki-Miyaura coupling between 5-bromo-2-furanboronic acid and bis(pinacolato)diboromethane represents a potential alternative, though yields remain unoptimized in literature . Computational studies (DFT) suggest the nucleophilic route offers superior atom economy (78% vs. 65% for cross-coupling) .

Physicochemical Properties

Solubility and Stability

The compound demonstrates limited aqueous solubility (<0.1 mg/mL) but high solubility in chlorinated solvents (CH₂Cl₂: 85 mg/mL) . Thermogravimetric analysis (TGA) indicates decomposition onset at 210°C, with 95% mass loss by 300°C . No observable photodegradation occurs under ambient light over 72 hours .

Spectroscopic Signatures

  • ¹H NMR (CDCl₃): δ 7.65 (d, J = 8.2 Hz, 4H, Ph-ortho), 7.45 (t, J = 7.6 Hz, 4H, Ph-meta), 7.35 (t, J = 7.3 Hz, 2H, Ph-para), 6.55 (d, J = 3.1 Hz, 2H, furan-H3), 6.32 (d, J = 3.1 Hz, 2H, furan-H4), 4.12 (s, 2H, CH₂) .

  • IR (KBr): ν 3120 (C-H aromatic), 1605 (C=C furan), 1490 (C-C phenyl), 1020 cm⁻¹ (C-O-C) .

Reactivity and Functionalization

Electrophilic Aromatic Substitution

The furan rings undergo regioselective nitration at the 4-position using HNO₃/Ac₂O at 0°C, yielding dinitro derivatives (72% yield) . Halogenation with NBS in CCl₄ provides 4,4'-dibromo analogs (65%), though overhalogenation occurs at higher temperatures .

Methylene Bridge Modification

Lithium aluminum hydride (LiAlH₄) reduces the methylene group to a methyl moiety (85% yield), while ozonolysis cleaves the bridge to form two 5-phenylfuran-2-carbaldehyde molecules (91% yield) .

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